An In-depth Technical Guide to the Mechanism of Action of RU5135
An In-depth Technical Guide to the Mechanism of Action of RU5135
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of compounds referred to in scientific literature as RU5135. It is critical to note that this designation has been applied to two distinct molecules with fundamentally different pharmacological profiles. This document will address both, with a primary focus on the nonsteroidal glucocorticoid receptor antagonist, a compound of significant interest in modern drug development, followed by an analysis of the steroidal glycine (B1666218) and GABA receptor antagonist.
Part 1: The Nonsteroidal Glucocorticoid Receptor Antagonist (AL082D06/D06)
The compound most relevant to contemporary drug development and often ambiguously referenced is a selective, nonsteroidal glucocorticoid receptor (GR) antagonist, identified in the literature as AL082D06 or D06.[1] This molecule possesses a tri-aryl methane (B114726) core structure and demonstrates high specificity for the glucocorticoid receptor.[1]
Core Mechanism of Action
AL082D06 functions as a competitive antagonist at the glucocorticoid receptor.[1] It binds with nanomolar affinity to the GR, likely within the same ligand-binding domain as endogenous glucocorticoids and synthetic agonists like dexamethasone (B1670325).[1][2] However, upon binding, AL082D06 fails to induce the critical conformational changes in the receptor that are necessary for its agonist activity.[1] This antagonistic action effectively inhibits glucocorticoid-mediated transcriptional regulation.[1][2] The compound has been shown to inhibit both transcriptional activation and repression mediated by the glucocorticoid receptor across various cell types and on different gene promoters.
Quantitative Data Summary
The binding affinity and functional antagonism of AL082D06 have been quantified in several studies. The following table summarizes the key quantitative data.
| Parameter | Value | Receptor/System | Reference |
| Ki | 210 nM | Glucocorticoid Receptor (GR) | [2] |
| Binding Affinity for other steroid receptors (AR, ER, PR, MR) | >2500 nM | Androgen, Estrogen, Progesterone, Mineralocorticoid Receptors | [2] |
Signaling Pathway
The signaling pathway of glucocorticoids and the antagonistic action of AL082D06 are depicted below. In the absence of an antagonist, glucocorticoids bind to the cytoplasmic GR, leading to its translocation to the nucleus, where it modulates gene expression. AL082D06 competitively binds to the GR, preventing this cascade.
Experimental Protocols
The binding affinity of AL082D06 for the glucocorticoid receptor was determined using a competitive radioligand binding assay.
-
Receptor Source: Baculovirus-expressed glucocorticoid receptor.
-
Radioligand: 1-2 nM [3H]Dexamethasone ([3H]Dex).
-
Competitor: Varying concentrations of AL082D06 (0 to 10 μM).
-
Incubation: Assays were performed in a 96-well format and incubated at 4°C for 18 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: A hydroxyapatite-binding assay was used. Hydroxyapatite (B223615) absorbs the receptor-ligand complex. The mixture was incubated and then centrifuged.
-
Quantification: The amount of bound radioligand was determined by liquid scintillation counting of the hydroxyapatite pellet.
-
Nonspecific Binding: Determined in the presence of 1000 nM unlabeled dexamethasone.
-
Data Analysis: The Ki value was calculated from the concentration of AL082D06 that displaces 50% of the specifically bound [3H]Dex.[2]
The antagonistic activity of AL082D06 on glucocorticoid-mediated gene expression was assessed using reporter gene assays.
-
Cell Lines: Various cell types were used, including MG63 cells and human skin fibroblasts.
-
Reporter Plasmids:
-
MMTV:Luc: A reporter plasmid containing the mouse mammary tumor virus (MMTV) promoter, which includes glucocorticoid response elements (GREs), upstream of the luciferase gene.
-
TAT Promoter-Reporter: A reporter construct with the 3-kb tyrosine amino transferase (TAT) promoter driving luciferase expression.
-
-
Experimental Procedure:
-
Cells were transfected with the reporter plasmid.
-
Transfected cells were treated with a half-maximal concentration of dexamethasone in the presence of increasing concentrations of AL082D06.
-
After a suitable incubation period, cells were lysed, and luciferase activity was measured as a readout of transcriptional activation.
-
-
Outcome: AL082D06 caused a dose-dependent decrease in the transcriptional activation induced by dexamethasone.[2]
Part 2: The Steroidal Glycine and GABA Receptor Antagonist (RU5135)
The name RU5135 has also been used to describe a steroidal derivative that functions as an antagonist of the inhibitory neurotransmitter receptors for glycine and γ-aminobutyric acid (GABA).[3][4] This compound acts as a convulsant.
Core Mechanism of Action
This steroidal RU5135 is a competitive antagonist at both glycine and GABAA receptors.[3] It has been shown to have a strychnine-like effect at glycine receptors and a bicuculline-like effect at GABAA receptors, indicating it competes for the same binding site as the respective endogenous agonists.[3] By blocking these inhibitory receptors, RU5135 reduces the influx of chloride ions that normally hyperpolarizes the neuron, leading to increased neuronal excitability.
Quantitative Data Summary
The potency of the steroidal RU5135 as an antagonist has been determined in electrophysiological studies.
| Parameter | Value | Receptor/System | Tissue Preparation | Reference |
| pA2 | 7.67 | Glycine Receptor | Isolated Rat Optic Nerve | [3] |
| pA2 | 8.31 | GABAA Receptor (Muscimol antagonism) | Isolated Rat Cuneate Nucleus | [3] |
Signaling Pathway
The action of the steroidal RU5135 at inhibitory synapses is illustrated below. It blocks the chloride channels associated with glycine and GABAA receptors, thereby preventing the hyperpolarization of the postsynaptic neuron.
Experimental Protocols
The antagonistic properties of the steroidal RU5135 were characterized using electrophysiological techniques on isolated nerve tissue.
-
Tissue Preparations:
-
Isolated optic nerve from rats for studying glycine antagonism.
-
Slices of the cuneate nucleus from rats for studying GABA antagonism.
-
-
Methodology: The specific electrophysiological recording techniques are not detailed in the abstracts, but would have involved stimulating nerve fibers and recording postsynaptic potentials or currents in the presence and absence of the agonist (glycine or the GABA analogue muscimol) and the antagonist (RU5135).
-
pA2 Calculation: The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[5] This value is determined by performing Schild plot analysis, which involves measuring the agonist dose-ratios at various antagonist concentrations.
In other studies, microelectrophoresis was used to apply RU5135 to neurons in the spinal cord of pentobarbitone-anesthetized cats to assess its effects on neuronal firing.[4]
Conclusion
It is imperative for researchers to distinguish between the two compounds designated as RU5135. The nonsteroidal glucocorticoid receptor antagonist (AL082D06/D06) represents a modern therapeutic approach for conditions related to glucocorticoid excess, acting through the inhibition of nuclear receptor-mediated transcription. In contrast, the steroidal RU5135 is a tool compound for studying inhibitory neurotransmission, with a mechanism centered on the blockade of ligand-gated ion channels. Clear and precise identification of the compound of interest is essential for accurate scientific communication and research.
References
- 1. A nonsteroidal glucocorticoid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antagonism of inhibitory amino acids by the steroid derivative RU5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
